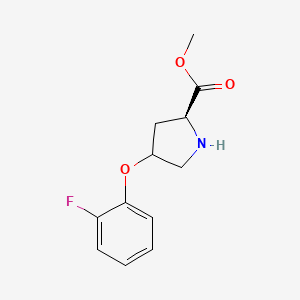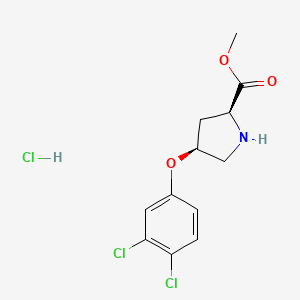
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride
概要
説明
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride (MDPH) is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of pyrrolidine, a cyclic amine, and a member of the pyrrolidinecarboxylate family. MDPH has been used in biochemical and physiological studies to investigate the effects of various compounds on cell signaling pathways and the regulation of metabolic processes.
作用機序
MDPH is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a variety of compounds. It is thought to act by binding to the heme group of the enzyme, thus preventing the substrate from binding and being metabolized. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters.
生化学的および生理学的効果
MDPH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the levels of certain compounds in the body, such as drugs and hormones. In addition, it has been shown to inhibit the activity of other enzymes, such as monoamine oxidase, which can lead to an increase in the levels of certain neurotransmitters in the brain.
実験室実験の利点と制限
MDPH has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively stable in solution. In addition, it is relatively easy to synthesize, and it has a high degree of solubility in aqueous solutions. However, it is important to note that MDPH can be toxic if handled improperly, and it should only be used in well-ventilated areas.
将来の方向性
The potential applications of MDPH in scientific research are vast. It could be used to study the effects of various compounds on cell signaling pathways, the regulation of metabolic processes, and the inhibition of cytochrome P450 enzymes. In addition, it could be used to investigate the role of pyrrolidinecarboxylates in the inhibition of other enzymes, such as monoamine oxidase. Furthermore, it could be used to study the effects of various drugs and hormones on the body, and to investigate the potential therapeutic effects of compounds on diseases and disorders.
科学的研究の応用
MDPH has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of various compounds on cell signaling pathways and the regulation of metabolic processes. In addition, it has been used to investigate the role of pyrrolidinecarboxylates in the inhibition of cytochrome P450 enzymes.
特性
IUPAC Name |
methyl (2S,4S)-4-(3,4-dichlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO3.ClH/c1-17-12(16)11-5-8(6-15-11)18-7-2-3-9(13)10(14)4-7;/h2-4,8,11,15H,5-6H2,1H3;1H/t8-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRNJLKNLCRJBJ-RWHJDYSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC(=C(C=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(3,4-dichlorophenoxy)-2-pyrrolidinecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



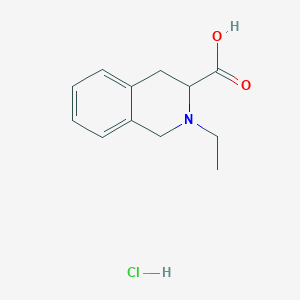
![3-Chloro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388738.png)
![4-[4-(Sec-butyl)phenoxy]-3-methylphenylamine](/img/structure/B1388739.png)
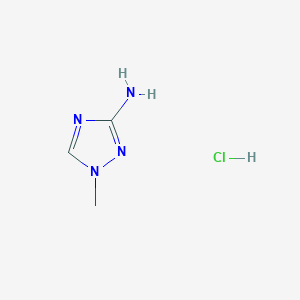
![4-[(2-Methylpentyl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1388743.png)
![4-Methyl-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1388744.png)
![3-Fluoro-4-[(2-methylpentyl)oxy]aniline](/img/structure/B1388746.png)
![4-[4-(Sec-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1388748.png)
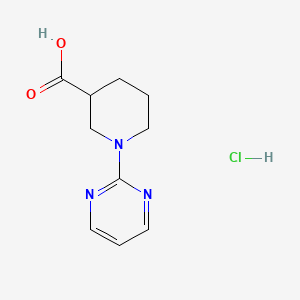
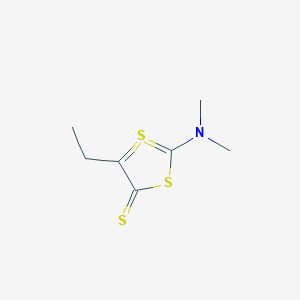
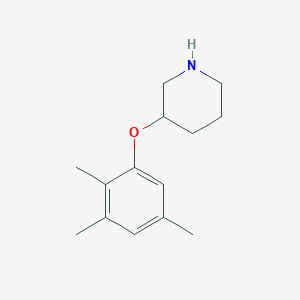
![3-[4-(Sec-butyl)phenoxy]pyrrolidine](/img/structure/B1388757.png)
![3-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1388758.png)
